3-chloropropane-1-sulfonic Acid

Catalog No.
S9039476
CAS No.
56984-95-3
M.F
C3H7ClO3S
M. Wt
158.60 g/mol
Availability
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3-chloropropane-1-sulfonic Acid

CAS Number

56984-95-3

Product Name

3-chloropropane-1-sulfonic Acid

IUPAC Name

3-chloropropane-1-sulfonic acid

Molecular Formula

C3H7ClO3S

Molecular Weight

158.60 g/mol

InChI

InChI=1S/C3H7ClO3S/c4-2-1-3-8(5,6)7/h1-3H2,(H,5,6,7)

InChI Key

CEPMBESUVXXFST-UHFFFAOYSA-N

Canonical SMILES

C(CS(=O)(=O)O)CCl

3-Chloropropane-1-sulfonic acid is a chemical compound characterized by its unique structural features, including a chlorine atom and a sulfonic acid group attached to a propane backbone. Its molecular formula is C3H7ClO3SC_3H_7ClO_3S and it has a molecular weight of approximately 157.98 g/mol. This compound is notable for its reactivity and potential applications in various fields, including organic synthesis and biological research .

  • Oxidation: This compound can be oxidized to form various sulfonic acid derivatives. Common oxidizing agents include potassium permanganate.
  • Reduction: Reduction processes can yield sulfinate or thiol derivatives, typically using reducing agents like sodium borohydride.
  • Substitution: The chlorine atom in 3-chloropropane-1-sulfonic acid can be substituted by nucleophiles such as hydroxide ions, leading to different products .

These reactions are crucial for its utility in organic synthesis and chemical research.

Research indicates that 3-chloropropane-1-sulfonic acid exhibits biological activity, particularly in its interactions with proteins and enzymes. The sulfonic acid groups can form strong hydrogen bonds and ionic interactions with amino acid residues, potentially altering the structure and function of target molecules. This mechanism may influence enzymatic activity and protein conformation, making it a subject of interest in biochemical studies .

The synthesis of 3-chloropropane-1-sulfonic acid typically involves the following methods:

  • Sulfonation of 3-Chloropropane: The most common method involves reacting 3-chloropropane with sulfur trioxide or chlorosulfonic acid under controlled conditions. This reaction often requires a solvent such as dichloromethane or chloroform to enhance the process.
  • Alternative Synthetic Routes: Other methods may include the use of benzenesulfonic acid as a catalyst in reactions involving chlorinated alkyl compounds .

These methods are designed to optimize yield and purity for various applications.

3-Chloropropane-1-sulfonic acid finds diverse applications across several fields:

  • Organic Synthesis: It serves as a reagent for synthesizing sulfonic acid derivatives.
  • Biological Research: The compound is studied for its effects on biological systems, particularly regarding protein interactions.
  • Industrial Use: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes .

Ongoing research continues to explore its potential therapeutic applications in medicine.

3-Chloropropane-1-sulfonic acid can be compared with several similar compounds, highlighting its unique features:

Compound NameKey Features
1,3-Propanedisulfonic AcidLacks the chlorine atom; different reactivity and applications.
3-Chloro-1-propanesulfonic AcidContains only one sulfonic acid group; distinct chemical properties.
4,4’-Dianilino-1,1’-binaphthyl-5,5’-disulfonic AcidMore complex structure; used primarily in protein studies.
N-tert-Butyl-3-chloropropane-1-sulfonamideContains a tert-butyl group; used in different biological contexts .

These comparisons illustrate how 3-chloropropane-1-sulfonic acid stands out due to its specific structural characteristics and reactivity profiles.

XLogP3

0.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

157.9804429 g/mol

Monoisotopic Mass

157.9804429 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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